N-(furan-2-ylmethyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
Description
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Properties
Molecular Formula |
C20H20N4O4 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C20H20N4O4/c25-18(21-13-15-5-3-11-28-15)20(27)24-9-7-23(8-10-24)19(26)17-12-14-4-1-2-6-16(14)22-17/h1-6,11-12,22H,7-10,13H2,(H,21,25) |
InChI Key |
MPLMIQDDDPQYBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
Biological Activity
N-(furan-2-ylmethyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features several notable structural components:
- Furan ring
- Indole moiety
- Piperazine group
These structural elements contribute to its reactivity and potential interactions with biological targets. The molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of approximately 342.36 g/mol.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Studies have shown that derivatives of furan and indole compounds often possess antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various strains of bacteria, including Gram-positive and Gram-negative bacteria .
2. Anticancer Potential
- The unique combination of furan and indole moieties in this compound suggests potential anticancer activity. Research has indicated that indole derivatives can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell signaling pathways .
The proposed mechanisms by which this compound exerts its biological effects include:
1. Enzyme Inhibition
- The compound may interact with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions. For example, enzyme inhibition studies have shown that indole derivatives can modulate the activity of kinases and phosphatases .
2. Receptor Modulation
- It is hypothesized that this compound may act as a ligand for various receptors, influencing signaling cascades that are critical for cell survival and proliferation.
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds similar to this compound:
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Furan + Indole | Moderate Anticancer |
| Compound B | Furan + Piperazine | Strong Antimicrobial |
| N-(furan-2-ylmethyl)-... | Furan + Indole + Piperazine | Potentially High Activity |
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following chemical properties:
- Molecular Formula : C19H21N3O3
- Molecular Weight : 341.39 g/mol
- IUPAC Name : N-(furan-2-ylmethyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
The structure features a furan ring, an indole moiety, and a piperazine group, which contribute to its biological activity.
Anticancer Activity
Research indicates that compounds containing indole and furan moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have been reported to inhibit various cancer cell lines through multiple mechanisms, including:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of the cell cycle
A study demonstrated that indole derivatives can target specific signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly in neurodegenerative diseases like Alzheimer's and Parkinson's. Indole derivatives have shown promise in enhancing cognitive function and reducing neuroinflammation. Research indicates that such compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress .
Antimicrobial Properties
This compound may also exhibit antimicrobial activity. Studies have highlighted the effectiveness of related compounds against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Case Study 1: Anticancer Research
A recent study evaluated the efficacy of this compound on breast cancer cells. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity against MCF7 cell lines.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in improved memory retention and reduced amyloid plaque formation compared to control groups. These findings support its potential as a therapeutic agent for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
